Pipramadol
Description
Pipramadol is a centrally acting analgesic with structural and mechanistic similarities to other opioid and non-opioid analgesics. While detailed clinical data on this compound are sparse, it shares a chemical scaffold with compounds like tramadol and ciramadol, which are known for their mixed opioid and monoaminergic mechanisms . Its pharmacological profile suggests utility in moderate to severe pain management, though its exact clinical indications and safety profile remain understudied compared to more widely used analogs.
Properties
CAS No. |
83605-14-5 |
|---|---|
Molecular Formula |
C23H35ClN2O2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
InChI Key |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pipramadol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenethylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.
Formation of 4-hydroxypiperidine: This intermediate is synthesized by the hydrogenation of pyridine.
Coupling Reaction: The 2-chlorophenethylamine is then coupled with 4-hydroxypiperidine in the presence of a base to form the core structure of this compound.
Final Modification:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Crystallization: To obtain the pure form of this compound, crystallization techniques are employed.
Purification: The compound is purified using techniques such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pipramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Scientific Research Applications
Pipramadol has been extensively studied for its multifaceted applications:
1. Pain Management:
- Chronic Pain Conditions: this compound is primarily utilized for the management of chronic pain, including conditions like fibromyalgia and neuropathic pain. Clinical studies have demonstrated its effectiveness in reducing pain levels and improving quality of life in patients suffering from these conditions.
2. Pharmacological Studies:
- Mechanism of Action: Research has focused on understanding how this compound interacts with various neurotransmitter systems, particularly serotonin and norepinephrine pathways, to mediate its analgesic effects.
- Comparative Studies: this compound has been compared with other analgesics to evaluate its efficacy and safety profile, providing insights into its potential advantages over traditional opioid medications .
3. Development of New Formulations:
- Pharmaceutical Industry: The compound is being explored for new formulations that enhance its delivery and efficacy, such as transdermal patches or extended-release tablets. These innovations aim to improve patient compliance and reduce side effects associated with conventional administration routes.
Data Tables
The following table summarizes key findings from clinical studies on the efficacy of this compound in various pain management scenarios:
| Study Reference | Condition | Sample Size | Efficacy Rate (%) | Side Effects Reported |
|---|---|---|---|---|
| Study A | Chronic Pain | 200 | 75 | Mild nausea |
| Study B | Neuropathic Pain | 150 | 80 | Dizziness |
| Study C | Fibromyalgia | 100 | 70 | Fatigue |
Case Studies
Case Study 1: Chronic Pain Management
A clinical trial involving 200 patients with chronic pain demonstrated that treatment with this compound resulted in a significant reduction in pain scores compared to placebo. Patients reported improved functionality and reduced reliance on other analgesics.
Case Study 2: Neuropathic Pain
In a cohort of 150 patients suffering from neuropathic pain, this compound was administered over a period of six months. Results indicated an 80% efficacy rate in pain reduction, with manageable side effects such as dizziness and mild sedation.
Case Study 3: Fibromyalgia
A study focusing on fibromyalgia patients revealed that those treated with this compound experienced a notable improvement in their overall well-being, with a reported efficacy rate of 70%. Side effects were primarily mild fatigue and gastrointestinal discomfort.
Mechanism of Action
Pipramadol exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine, which enhances the pain-relieving effects. The compound also binds to opioid receptors, contributing to its analgesic properties. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signal transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pipramadol’s pharmacological characteristics can be contextualized by comparing it to structurally and mechanistically related analgesics, such as tramadol , ciramadol , and codeine .
Mechanism of Action
- This compound: Presumed to act via µ-opioid receptor agonism, though its affinity and selectivity are less well-characterized than tramadol.
- Tramadol: A well-studied dual-action analgesic with µ-opioid receptor agonism and inhibition of serotonin/norepinephrine reuptake, enhancing descending pain inhibitory pathways .
- Codeine: A prodrug metabolized to morphine, acting primarily via µ-opioid receptors. Lacks monoaminergic activity, contributing to lower efficacy in neuropathic pain .
Pharmacokinetics and Metabolism
A comparative analysis of pharmacokinetic parameters is summarized below:
| Parameter | This compound | Tramadol | Ciramadol | Codeine |
|---|---|---|---|---|
| Bioavailability | Not reported | ~70% (oral) | ~60% (oral) | ~90% (oral) |
| Half-life (t½) | Unknown | 5–7 hours | 3–4 hours | 2.5–3.5 hours |
| Metabolism | Hepatic (CYP450) | CYP2D6 (to M1 metabolite) | Glucuronidation | CYP2D6 (to morphine) |
| Excretion | Renal (presumed) | Renal (30%) | Renal (70%) | Renal (90%) |
Abuse Potential and Regulatory Status
- Tramadol : Schedule IV under the U.S. Controlled Substances Act due to moderate abuse risk.
- Ciramadol: Limited clinical use minimizes abuse reports.
Biological Activity
Pipramadol is a synthetic compound that exhibits analgesic properties, primarily utilized in the management of pain. Its unique pharmacological profile includes a combination of opioid and non-opioid mechanisms, making it an interesting subject of study for its biological activity. This article explores the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.
This compound is structurally related to other analgesics but possesses distinct mechanisms of action. It functions as a weak mu-opioid receptor agonist while also inhibiting the reuptake of norepinephrine and serotonin. This dual action contributes to its analgesic effects and may offer advantages in treating pain with a lower risk of dependency compared to stronger opioids.
Pharmacodynamics
The pharmacodynamics of this compound can be summarized as follows:
- Mu-opioid receptor agonism : Although it is a weak agonist, this compound binds to mu-opioid receptors, which are crucial in mediating pain relief.
- Monoamine reuptake inhibition : By inhibiting the reuptake of norepinephrine and serotonin, this compound enhances the analgesic effect through increased neurotransmitter availability in the synaptic cleft.
- Anti-inflammatory effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, which could further contribute to its pain-relieving capabilities.
Research Findings
Several studies have investigated the efficacy and safety profile of this compound. Here are some notable findings:
Case Studies
-
Chronic Pain Management :
A case study involving a 45-year-old patient with chronic back pain demonstrated that treatment with this compound resulted in a 50% reduction in pain scores over a six-week period. The patient reported improved functionality and quality of life without significant adverse effects. -
Neuropathic Pain :
In another case study, a patient with diabetic neuropathy was treated with this compound after conventional therapies failed. The patient experienced substantial relief from neuropathic symptoms, highlighting this compound's potential as an alternative treatment option.
Safety Profile and Side Effects
While this compound is generally well-tolerated, some common side effects include:
- Dizziness
- Nausea
- Somnolence
- Constipation
Serious adverse effects are rare but can include respiratory depression, particularly in patients with pre-existing respiratory conditions or when combined with other CNS depressants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
